2-Acetamido-4-(chloromethyl)thiazole
CAS No.: 7460-59-5
Cat. No.: VC21079452
Molecular Formula: C6H7ClN2OS
Molecular Weight: 190.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7460-59-5 |
---|---|
Molecular Formula | C6H7ClN2OS |
Molecular Weight | 190.65 g/mol |
IUPAC Name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C6H7ClN2OS/c1-4(10)8-6-9-5(2-7)3-11-6/h3H,2H2,1H3,(H,8,9,10) |
Standard InChI Key | NBUKMHXINQOFDI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NC(=CS1)CCl |
Canonical SMILES | CC(=O)NC1=NC(=CS1)CCl |
Introduction
Chemical Identity and Structural Properties
2-Acetamido-4-(chloromethyl)thiazole is a synthetic heterocyclic compound characterized by its thiazole ring structure, which is a five-membered ring containing sulfur and nitrogen atoms. The compound features several key functional groups that contribute to its reactivity and biological activity.
Basic Identification Information
Parameter | Information |
---|---|
CAS Number | 7460-59-5 |
Molecular Formula | C₆H₇ClN₂OS |
Molecular Weight | 190.65 g/mol |
IUPAC Name | N-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanamide |
Common Synonyms | N-[4-(Chloromethyl)-2-thiazolyl]acetamide, NSC 30210 |
Appearance | Crystalline solid |
The structural composition of 2-Acetamido-4-(chloromethyl)thiazole includes a thiazole ring with a chloromethyl substituent at position 4 and an acetamido group at position 2. This specific arrangement of functional groups contributes to its chemical reactivity and biological potential .
Physical and Chemical Properties
The compound exhibits characteristic properties that are essential for understanding its behavior in various chemical and biological environments:
Property | Description |
---|---|
Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol |
Stability | Relatively stable under normal laboratory conditions |
Melting Point | Typically in the range of 130-135°C |
Reactivity | Reactive chloromethyl group, susceptible to nucleophilic substitution |
UV Absorption | Characteristic absorption in UV spectrum typical of thiazole derivatives |
The chloromethyl group at position 4 serves as an important reactive site, allowing for various chemical modifications through nucleophilic substitution reactions. This reactivity makes the compound valuable as a building block in organic synthesis.
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of 2-Acetamido-4-(chloromethyl)thiazole, each with distinct advantages depending on the specific research requirements.
Hantzsch Thiazole Synthesis
One of the most common approaches involves the Hantzsch thiazole synthesis, which typically includes the reaction between α-haloketones and thiourea derivatives:
Reactants | Reaction Conditions | Product Yield |
---|---|---|
1,3-Dichloroacetone and N-acetylthiourea | Ethanol, reflux, 2-4 hours | 65-75% |
Chloroacetaldehyde and N-acetylthiourea | Methanol, room temperature, 12 hours | 50-60% |
The reaction between 1,3-dichloroacetone and N-acetylthiourea is particularly efficient and represents one of the most straightforward routes to obtain the target compound .
Alternative Synthetic Routes
Alternative approaches include:
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Reaction of 2-aminothiazole with chloroacetic acid in the presence of a dehydrating agent
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Conversion of 2-Amino-4-(chloromethyl)thiazole through acetylation
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Palladium-catalyzed cross-coupling reactions involving thiazole derivatives
These methods provide different advantages in terms of yield, purity, and scalability, allowing researchers to select the most appropriate route based on their specific requirements .
Biological Activities
2-Acetamido-4-(chloromethyl)thiazole has been investigated for various biological activities, making it a compound of interest in medicinal chemistry research.
Anti-inflammatory Properties
Research indicates that 2-Acetamido-4-(chloromethyl)thiazole can inhibit certain enzymes involved in inflammatory pathways. Specific studies have shown:
Inflammatory Target | Inhibition Level (IC₅₀) | Study Model |
---|---|---|
Cyclooxygenase-2 (COX-2) | Moderate range (10-50 μM) | In vitro enzyme assays |
Pro-inflammatory cytokines | Variable inhibition | Cell culture models |
These anti-inflammatory properties suggest potential applications in the development of novel anti-inflammatory agents .
Antimicrobial Activity
The compound has shown promising antimicrobial activities against various pathogens:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Gram-positive bacteria | Moderate to high | Notable against Staphylococcus strains |
Gram-negative bacteria | Variable | Generally less effective than against Gram-positive |
Fungal pathogens | Moderate | Active against specific fungal species |
Studies on related thiazole derivatives with similar structural features have demonstrated that modifications to the chloromethyl group can further enhance antimicrobial activity .
Cancer Cell Line | Observed Effects | Potency |
---|---|---|
Leukemia cells | Growth inhibition | Moderate |
Colon cancer cells | Cytotoxicity | Variable |
Melanoma cells | Anti-proliferative | Moderate |
The anticancer activity is believed to be related to the compound's ability to interact with specific cellular targets involved in cancer cell proliferation and survival pathways .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activities is crucial for optimizing the properties of 2-Acetamido-4-(chloromethyl)thiazole and related compounds.
Key Structural Features Affecting Activity
Compound | Structural Difference | Relative Activity |
---|---|---|
2-Amino-4-(chloromethyl)thiazole | Lacks acetamido group | Reduced anti-inflammatory activity |
2-Acetamido-4-phenylthiazole | Phenyl instead of chloromethyl | Enhanced antiproliferative activity |
2-Acetamido-5-substituted thiazoles | Substitution at position 5 | Variable effects depending on substituent |
These comparisons provide valuable information for the rational design of more potent and selective derivatives for specific therapeutic applications .
Research Applications
2-Acetamido-4-(chloromethyl)thiazole serves as an important tool in various research domains, particularly in the investigation of biological processes and drug development.
Metabolism and Detoxification Studies
The compound is frequently employed in scientific research to study:
-
The metabolism of xenobiotics
-
The role of intestinal microflora in metabolic processes
-
The mercapturic acid pathway, a crucial detoxification route for various compounds in living organisms
These applications make it a valuable tool for researchers investigating metabolic pathways and detoxification mechanisms.
Synthetic Building Block
Due to its reactive chloromethyl group, 2-Acetamido-4-(chloromethyl)thiazole serves as an excellent building block for the synthesis of more complex molecules:
Target Compounds | Synthetic Strategy | Application |
---|---|---|
Substituted thiazoles | Nucleophilic substitution at chloromethyl | Medicinal chemistry |
Fused heterocycles | Cyclization reactions | Drug discovery |
Bioconjugates | Linking to biomolecules | Chemical biology |
This versatility in synthetic applications enhances the compound's utility in medicinal chemistry and drug discovery efforts .
Hazard Category | Classification | Hazard Statements |
---|---|---|
Acute Toxicity | Harmful | H302: Harmful if swallowed |
Skin Irritation | Irritant | H315: Causes skin irritation |
Eye Irritation | Irritant | H319: Causes serious eye irritation |
STOT-SE | Irritant | H335: May cause respiratory irritation |
The compound is classified as an irritant, necessitating appropriate precautionary measures during handling .
Safety Measure | Recommendation |
---|---|
Personal Protective Equipment | Gloves, lab coat, safety glasses with side shields |
Ventilation | Use in well-ventilated areas or fume hoods |
Storage | Store in tightly closed container in cool, dry place |
Disposal | Dispose according to local regulations for hazardous materials |
Proper handling and safety procedures are essential when working with this compound to minimize potential health risks .
Supplier | Product Number | Package Size | Price (USD) | Last Updated |
---|---|---|---|---|
Sigma-Aldrich | S578266 | 50mg | $29.80 | 2024-03-01 |
TRC | A145075 | 100mg | $45.00 | 2021-12-16 |
TRC | A145075 | 250mg | $75.00 | 2021-12-16 |
Biosynth Carbosynth | FC132048 | 500mg | $100.00 | 2021-12-16 |
Apolloscientific | OR15549 | 1g | $103.00 | 2021-12-16 |
This commercial availability makes it accessible for research laboratories worldwide .
Future Research Directions
Based on the current understanding of 2-Acetamido-4-(chloromethyl)thiazole and related compounds, several promising research directions emerge for future investigation.
Medicinal Chemistry Optimization
Further structural modifications of 2-Acetamido-4-(chloromethyl)thiazole could lead to more potent and selective compounds for specific therapeutic applications:
Modification Strategy | Expected Outcome | Potential Application |
---|---|---|
Bioisosteric replacement of chloromethyl | Improved potency and selectivity | Targeted drug design |
Variation of the acetamido substituent | Enhanced binding to specific targets | Tailored therapeutic agents |
Hybridization with other pharmacophores | Dual-action compounds | Multi-target therapeutics |
These approaches could expand the therapeutic potential of thiazole-based compounds .
Biological Target Identification
Further research is needed to fully elucidate the specific biological targets and mechanisms of action of 2-Acetamido-4-(chloromethyl)thiazole:
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Proteomics approaches to identify binding partners
-
Molecular modeling studies to predict protein-ligand interactions
-
Structure-based design of more potent and selective derivatives
Understanding these aspects would facilitate the rational design of improved compounds for specific therapeutic applications .
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